molecular formula C16H15ClO2 B8634060 4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid CAS No. 90011-65-7

4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid

Cat. No.: B8634060
CAS No.: 90011-65-7
M. Wt: 274.74 g/mol
InChI Key: KJCMQYZNCBMISU-UHFFFAOYSA-N
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Description

4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid is a useful research compound. Its molecular formula is C16H15ClO2 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

90011-65-7

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

4-(2-chloro-6-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H15ClO2/c17-15-10-4-8-13(12-6-2-1-3-7-12)14(15)9-5-11-16(18)19/h1-4,6-8,10H,5,9,11H2,(H,18,19)

InChI Key

KJCMQYZNCBMISU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-(2-chloro[1,1'-biphenyl]-2-yl)butanenitrile (2.7 g, 0.011 mole), potassium hydroxide (6.9 g, 0.11 mole), and ethylene glycol (25 ml) in water (25 ml) was heated at reflux for approximately 18 hours. The reaction mixture was cooled to room temperature, diluted with ice water (100 g) and acidified with concentrated hydrochloric acid. The mixture was saturated with sodium chloride, then extracted with diethyl ether (three 100 ml portions) and methylene chloride (100 ml). The extracts were combined, dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated under reduced pressure to yield 4-(3-chloro[1,1'-biphenyl]-2-yl)butanoic acid as a solid (m.p. 74°-76°).
Name
4-(2-chloro[1,1'-biphenyl]-2-yl)butanenitrile
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 g
Type
solvent
Reaction Step Four

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